
Rimantadine-d4 Hydrochloride
Vue d'ensemble
Description
Rimantadine-d4 Hydrochloride is a deuterated form of Rimantadine Hydrochloride, an antiviral compound primarily used to prevent and treat influenza A infections. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is a derivative of adamantane and functions by inhibiting viral replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rimantadine-d4 Hydrochloride involves the preparation of 1-bromoadamantane, followed by a series of reactions to introduce the deuterium atoms. The key steps include:
Preparation of 1-bromoadamantane: This is achieved by brominating adamantane using bromine in the presence of a catalyst.
Introduction of Deuterium: The brominated intermediate undergoes a reaction with deuterated reagents to replace hydrogen atoms with deuterium.
Formation of Rimantadine-d4: The deuterated intermediate is then reacted with methylamine to form Rimantadine-d4.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass balance methods are employed to certify the purity of the compound .
Analyse Des Réactions Chimiques
Synthetic Route
The synthesis of rimantadine-d4 hydrochloride follows the parent compound's general pathway with deuterium incorporation at specific stages. Key steps from the original synthesis ( ) include:
Reaction Scheme
- Bromination : Adamantane reacts with liquid bromine to form 1-bromoadamantane at 80–115°C.
- Grignard Reaction : 1-bromoadamantane reacts with CO₂ to yield adamantanecarboxylic acid.
- Acyl Chloride Formation : Adamantanecarboxylic acid is treated with thionyl chloride (SOCl₂) to produce adamantane formyl chloride.
- Ketone Synthesis : Adamantane formyl chloride reacts with dimethylcadmium-copper (CH₃)₂CdCu to form adamantane methyl ketone.
- Reduction : Sodium borodeuteride (NaBD₄) reduces the ketone to deuterated adamantane ethanol, introducing deuterium at the alcohol position.
- Ammonolysis : Reaction with ammonia yields rimantadine-d4, which is then converted to the hydrochloride salt.
Key Modifications for Deuteration
- Deuterated Reducing Agent : Sodium borodeuteride replaces sodium borohydride (NaBH₄) in step 5, ensuring deuterium incorporation at the β-carbon of the ethanol intermediate.
- Isotopic Purity : Deuterated solvents (e.g., D₂O) may be used in purification steps to minimize proton exchange.
Reaction Yields and Conditions
A comparative analysis of reaction efficiencies between rimantadine and its deuterated analog is shown below:
Note: Yields for rimantadine-d4 are extrapolated from parent compound data .
Metabolic Reactions
Rimantadine-d4 undergoes identical hepatic pathways to rimantadine but exhibits altered kinetics due to deuterium’s kinetic isotope effect (KIE):
Primary Metabolic Pathways
- Hydroxylation : CYP450 enzymes oxidize the adamantane ring, forming mono- and di-hydroxylated metabolites.
- Glucuronidation : Conjugation of hydroxylated metabolites for renal excretion.
Impact of Deuteration
- Reduced Metabolism Rate : Deuterium at the β-carbon slows hydroxylation, increasing plasma half-life by ~20% in preclinical models .
- Analytical Utility : The mass shift (+4 Da) allows clear distinction from non-deuterated metabolites in LC-MS/MS assays .
Stability and Degradation
This compound shows comparable stability to the parent compound under standard conditions:
Condition | Degradation Over 30 Days |
---|---|
25°C, 60% RH | <2% |
40°C, 75% RH | 5% |
Acidic (pH 1.2) | 8% (hydrolysis to ethanol-d4) |
UV Light (300–400 nm) | 12% (photooxidation) |
Data extrapolated from rimantadine stability studies .
Analytical Characterization
Deuteration does not alter the compound’s primary structure but affects spectral properties:
Mass Spectrometry
- Parent Ion : m/z 184.18 (C₁₂H₁₇D₄N⁺ vs. 180.17 for rimantadine).
- Fragmentation : Dominant peaks at m/z 167.15 (loss of ND₃) and 81.07 (adamantyl fragment).
NMR Spectroscopy
- ¹H NMR : Reduced signal intensity at δ 1.2–1.8 ppm (deuterated positions).
- ²H NMR : Peaks at δ 1.5–2.0 ppm confirm deuterium incorporation.
Applications De Recherche Scientifique
Antiviral Research
Rimantadine-d4 hydrochloride serves as a valuable tool in antiviral research due to its ability to inhibit the replication of the influenza A virus. Its mechanism of action involves interference with the viral M2 protein, which is crucial for viral uncoating. This compound is particularly useful in studies aimed at understanding drug resistance mechanisms and evaluating the efficacy of antiviral agents.
Case Study: Efficacy in Influenza Models
In a study involving BALB/c mice infected with a non-lethal strain of influenza A, rimantadine was administered both orally and intraperitoneally. The results indicated that prophylactic treatment significantly reduced pulmonary virus titers by up to 4 log10 when administered before exposure to the virus. However, treatment initiated 8 hours post-exposure showed no significant effect, highlighting the importance of timing in antiviral efficacy .
Pharmacokinetic Studies
The pharmacokinetics of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that rimantadine is well absorbed after oral administration, with approximately 40% protein binding and extensive hepatic metabolism.
Data Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Well absorbed |
Protein Binding | ~40% |
Metabolism | Extensive (liver) |
Excretion | <25% unchanged in urine |
Half-life | 25-30 hours (young adults) |
These parameters are essential for optimizing dosing regimens and improving therapeutic outcomes in clinical settings.
Analytical Chemistry
This compound is utilized as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope labeling allows for accurate quantification of rimantadine levels in biological samples and environmental matrices.
Case Study: Detection in Food Products
A recent study developed a method to detect antiviral drug residues, including rimantadine, in honey using a two-step fraction capture strategy coupled with LC-MS/MS. This method demonstrated high sensitivity and reproducibility, showcasing the potential for monitoring drug residues in food safety contexts .
Drug Resistance Studies
Research on this compound also extends to the study of drug resistance in influenza viruses. By using isotopically labeled compounds, researchers can track metabolic pathways and resistance mutations more effectively.
Insights from Research
Studies have shown that certain strains of influenza A exhibit resistance to rimantadine due to mutations in the M2 protein. Understanding these mechanisms is vital for developing new antiviral strategies and improving existing therapies .
Clinical Applications
While rimantadine itself has been shown to be effective against influenza A, its isotopically labeled counterpart is primarily used for research purposes rather than direct clinical application. However, insights gained from studies involving this compound can inform clinical practices regarding antiviral therapy.
Mécanisme D'action
The exact mechanism of action of Rimantadine-d4 Hydrochloride is not fully understood. it is believed to inhibit viral replication by interfering with the uncoating process of the influenza A virus. The compound binds to the M2 protein of the virus, blocking proton transport and preventing the release of viral RNA into the host cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Another adamantane derivative with similar antiviral properties.
Memantine: Used primarily for the treatment of Alzheimer’s disease but shares structural similarities with Rimantadine.
Deuterated Compounds: Other deuterated antiviral agents used for pharmacokinetic studies .
Uniqueness
Rimantadine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies compared to its non-deuterated counterpart .
Activité Biologique
Rimantadine-d4 hydrochloride is a deuterated form of rimantadine, an antiviral agent primarily used for the prevention and treatment of influenza A virus infections. This article delves into the biological activity of this compound, discussing its pharmacodynamics, clinical efficacy, and potential applications in research.
Overview of this compound
This compound (CAS Number: 350818-67-6) is a synthetic antiviral drug that belongs to the adamantane class. The incorporation of deuterium (d4) is intended to enhance the compound's stability and alter its pharmacokinetic properties compared to its non-deuterated counterpart, rimantadine. The chemical formula for rimantadine is C₁₂H₁₉N, while the deuterated version modifies this to C₁₂D₄H₁₅N, affecting its lipophilicity and metabolic pathways.
Rimantadine exerts its antiviral effects primarily by inhibiting the uncoating process of the influenza A virus. This process is mediated by the M2 protein, an ion channel that facilitates the release of viral RNA into host cells. Rimantadine binds to this ion channel, preventing proton influx and thereby inhibiting viral replication at an early stage in the viral life cycle .
Key Mechanistic Insights:
- Ion Channel Inhibition : Rimantadine blocks the M2 proton channel, disrupting the acidification necessary for viral uncoating.
- Viral Replication : It inhibits RNA synthesis by preventing the release of viral genome segments into the cytoplasm.
- Selectivity : The drug shows minimal activity against influenza B viruses and is specifically effective against various strains of influenza A, including H1N1, H2N2, and H3N2 .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests enhanced absorption and altered metabolic pathways due to deuteration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | >90% within 3-6 hours |
Protein Binding | ~40% |
Metabolism | Extensive hepatic metabolism |
Elimination Half-life | 24.8 - 36.5 hours |
Urinary Excretion | <25% as unchanged drug |
Rimantadine-d4 is expected to exhibit similar pharmacokinetics but with potentially improved stability and longer half-life due to deuteration .
Clinical Efficacy
Clinical studies have demonstrated rimantadine's effectiveness in treating influenza A infections. In a randomized double-blind trial involving patients with uncomplicated influenza A (H3N2), treatment with rimantadine (200 mg/day for 5 days) resulted in significant reductions in viral titers and systemic symptoms compared to placebo .
Efficacy Data Summary:
- Reduction in Viral Load : Significant decreases in nasal secretion viral titers observed from days 2 to 4.
- Symptom Relief : Faster resolution of fever and systemic symptoms; mean time until defervescence was reduced by approximately 37 hours.
- Prophylactic Use : Rimantadine has shown efficacy in preventing influenza A during outbreaks, with effectiveness rates ranging from 50% to 90% depending on dosage and population .
Adverse Effects
This compound is generally well tolerated, but some adverse effects have been reported. These include:
- Central Nervous System Effects : Dizziness, insomnia, and confusion are more common with higher doses.
- Gastrointestinal Disturbances : Nausea and gastrointestinal discomfort have been noted but are less frequent than CNS effects.
The incidence of CNS-related adverse effects is lower with rimantadine compared to amantadine, making it a preferred option for patients susceptible to CNS complications .
Case Studies
- Elderly Population Study : A study comparing amantadine and rimantadine in elderly patients found that rimantadine was associated with significantly fewer CNS adverse events (1.9% vs. 18.6% for amantadine) during treatment courses .
- Outbreak Prophylaxis : During an influenza outbreak in a nursing home, rimantadine administration resulted in lower infection rates compared to untreated controls, demonstrating its utility as a preventive measure .
Propriétés
IUPAC Name |
1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDFBJXRJWNAV-VQQQFJCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.